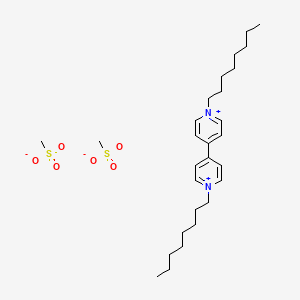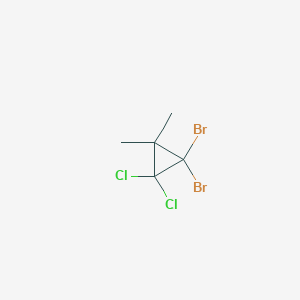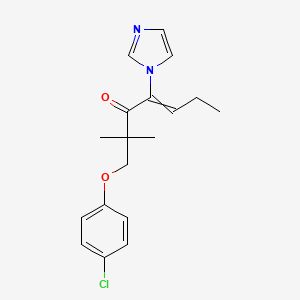![molecular formula C7H11N3 B14366747 2-[(1-Cyanoethyl)amino]butanenitrile CAS No. 93034-80-1](/img/structure/B14366747.png)
2-[(1-Cyanoethyl)amino]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Cyanoethyl)amino]butanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production methods for 2-[(1-Cyanoethyl)amino]butanenitrile typically involve large-scale synthesis using the above-mentioned routes, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: Nitriles can undergo substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of nitriles to primary amines.
Hydrogen Cyanide (HCN): Used in the addition reaction with aldehydes and ketones to form hydroxynitriles.
Phosphorus (V) Oxide (P4O10): Used for the dehydration of amides to form nitriles.
Major Products Formed
Primary Amines: Formed from the reduction of nitriles.
Carboxylic Acids: Formed from the hydrolysis of nitriles.
Ketones: Formed from the reaction of nitriles with Grignard reagents.
Applications De Recherche Scientifique
2-[(1-Cyanoethyl)amino]butanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1-Cyanoethyl)amino]butanenitrile involves its interaction with molecular targets and pathways. For example, during reduction, the hydride nucleophile attacks the electrophilic carbon in the nitrile, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and then converted to an amine by the addition of water . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simple nitrile with a single carbon atom attached to the cyano group.
Benzonitrile: A nitrile with a benzene ring attached to the cyano group.
Butyronitrile: A nitrile with a four-carbon alkyl chain attached to the cyano group.
Uniqueness
2-[(1-Cyanoethyl)amino]butanenitrile is unique due to the presence of both a cyano group and an amino group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitriles like acetonitrile and benzonitrile. Its structure also provides opportunities for exploring new synthetic routes and applications in various fields .
Propriétés
Numéro CAS |
93034-80-1 |
|---|---|
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-(1-cyanoethylamino)butanenitrile |
InChI |
InChI=1S/C7H11N3/c1-3-7(5-9)10-6(2)4-8/h6-7,10H,3H2,1-2H3 |
Clé InChI |
UNUBPRDNRISXGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#N)NC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)



![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)




![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
